molecular formula C17H14ClN3O B5973942 N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide

N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide

Cat. No. B5973942
M. Wt: 311.8 g/mol
InChI Key: MYNZINXFAPRIMS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, also known as Clotrimazole, is a synthetic antifungal medication that is used to treat a wide range of fungal infections. Clotrimazole is a member of the azole family of antifungal agents, which work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Mechanism of Action

N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately, fungal cell death.
Biochemical and physiological effects:
In addition to its antifungal properties, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have a number of other biochemical and physiological effects. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of a wide range of drugs. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory skin conditions such as psoriasis.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has some limitations as well. It has a relatively narrow spectrum of activity and is not effective against all fungal pathogens. Additionally, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide can be toxic to mammalian cells at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research involving N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide. One area of research is the development of new formulations of N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide that are more effective against a wider range of fungal pathogens. Another area of research is the development of N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide analogs with improved pharmacokinetic properties. Additionally, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have potential as an anticancer agent, and further research in this area could lead to the development of new cancer treatments.

Synthesis Methods

N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide can be synthesized by reacting 2-chloro-4-nitroaniline with 1-(1H-imidazol-1-yl)methanamine to form the corresponding 2-chloro-4-(1H-imidazol-1-ylmethyl)aniline. This intermediate is then reacted with benzoyl chloride to form N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide.

Scientific Research Applications

N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied for its antifungal properties and has been used in a variety of scientific research applications. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to be effective against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been studied for its potential use in the treatment of certain types of cancer, including breast cancer and prostate cancer.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-15-3-1-2-4-16(15)20-17(22)14-7-5-13(6-8-14)11-21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNZINXFAPRIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide

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